N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide
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Overview
Description
N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative and a carboxylic acid.
Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amidation: Finally, the tert-butyl group is introduced through an amidation reaction with a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydrooxazole derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted amides or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxazole ring and thioether linkage could facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide: Similar structure but with an acetamide group instead of propanamide.
N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)butanamide: Similar structure but with a butanamide group instead of propanamide.
N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)benzamide: Similar structure but with a benzamide group instead of propanamide.
Uniqueness
N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide is unique due to the specific combination of the oxazole ring, thioether linkage, and tert-butyl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-tert-butyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15(20(25)24-22(2,3)4)27-21-23-18(16-11-7-5-8-12-16)19(26-21)17-13-9-6-10-14-17/h5-15H,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSXVXXNXVOEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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